2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 1114878-39-5
VCID: VC6110854
InChI: InChI=1S/C29H27N3O5S/c1-5-36-25-15-14-19(16-26(25)35-4)27-30-22(18(2)37-27)17-38-29-31-21-11-7-6-10-20(21)28(33)32(29)23-12-8-9-13-24(23)34-3/h6-16H,5,17H2,1-4H3
SMILES: CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC)OC
Molecular Formula: C29H27N3O5S
Molecular Weight: 529.61

2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one

CAS No.: 1114878-39-5

Cat. No.: VC6110854

Molecular Formula: C29H27N3O5S

Molecular Weight: 529.61

* For research use only. Not for human or veterinary use.

2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one - 1114878-39-5

Specification

CAS No. 1114878-39-5
Molecular Formula C29H27N3O5S
Molecular Weight 529.61
IUPAC Name 2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2-methoxyphenyl)quinazolin-4-one
Standard InChI InChI=1S/C29H27N3O5S/c1-5-36-25-15-14-19(16-26(25)35-4)27-30-22(18(2)37-27)17-38-29-31-21-11-7-6-10-20(21)28(33)32(29)23-12-8-9-13-24(23)34-3/h6-16H,5,17H2,1-4H3
Standard InChI Key ASPKOYXIBLDEIY-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC)OC

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name delineates its intricate structure: a quinazolin-4-one core substituted at position 2 with a sulfanyl-linked oxazole moiety and at position 3 with a 2-methoxyphenyl group. The oxazole ring itself is decorated with a 4-ethoxy-3-methoxyphenyl group at position 2 and a methyl group at position 5. Key structural features include:

  • Quinazolinone Core: A bicyclic system comprising fused benzene and pyrimidine rings, known for hydrogen-bonding capacity via the N1 and C4 carbonyl groups.

  • Oxazole-Sulfanyl Bridge: The methylsulfanyl group at position 4 of the oxazole links to the quinazolinone, introducing conformational rigidity and potential redox activity .

  • Aryl Ether Substituents: The 4-ethoxy-3-methoxyphenyl and 2-methoxyphenyl groups enhance lipophilicity, potentially influencing blood-brain barrier permeability.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC29H27N3O5S\text{C}_{29}\text{H}_{27}\text{N}_{3}\text{O}_{5}\text{S}
Molecular Weight529.61 g/mol
SMILESCCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC)OC
InChI KeyASPKOYXIBLDEIY-UHFFFAOYSA-N
Topological Polar Surface Area120 Ų

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis likely proceeds via convergent coupling of preformed oxazole and quinazolinone intermediates:

  • Oxazole Synthesis:

    • Cyclocondensation of 4-ethoxy-3-methoxybenzamide with bromoacetone under Hülsgen conditions to form the 5-methyloxazole ring .

    • Subsequent functionalization at C4 via alkylation or nucleophilic substitution to introduce the methylsulfanyl linker.

  • Quinazolinone Preparation:

    • Cyclization of 2-aminobenzamide derivatives with 2-methoxybenzaldehyde via the Niementowski reaction .

  • Coupling Strategy:

    • Thioether formation between the oxazole’s methylsulfanyl group and a brominated quinazolinone intermediate under basic conditions (e.g., K₂CO₃/DMF).

Challenges in Synthesis

  • Steric Hindrance: Bulky aryl groups may impede coupling efficiency, necessitating high-dilution techniques.

  • Oxazole Stability: Acidic or prolonged heating conditions risk oxazole ring degradation .

  • Purification: The compound’s high molecular weight and lipophilicity complicate chromatographic separation.

Target ClassExample TargetsPutative Mechanism
KinasesEGFR, VEGFRATP-binding site competition
Redox EnzymesThioredoxin reductaseDisulfide bond disruption
Epigenetic RegulatorsHDACsZinc chelation at catalytic site

Computational Predictions

  • ADMET Profile:

    • Moderate aqueous solubility (logS4.2\log S \approx -4.2) due to aryl ether substituents.

    • High plasma protein binding (>90%>90\%) predicted, limiting free drug concentrations.

    • CYP3A4/2D6 substrate likelihood, suggesting potential drug-drug interactions .

  • Docking Studies:

    • Preliminary molecular modeling indicates favorable binding to EGFR’s hydrophobic pocket (ΔG9.8kcal/mol\Delta G \approx -9.8 \, \text{kcal/mol}).

Comparative Analysis with Structural Analogues

Quinazolinone Derivatives

  • Gefitinib Analogues: Replacement of the quinazoline’s anilino group with 2-methoxyphenyl may alter kinase selectivity.

  • Raltitrexed-like Derivatives: The sulfanyl bridge could mimic glutamate’s role in folate analogue binding .

Oxazole-Containing Drugs

  • Teloxantrone: Shares a methyloxazole moiety linked to anthracenedione, demonstrating topoisomerase II inhibition .

  • Sulfoxaflor: Despite differing applications (insecticide), its sulfoximine group highlights sulfur’s versatility in bioisosterism .

Future Research Directions

Priority Investigations

  • Synthetic Optimization:

    • Microwave-assisted coupling to reduce reaction times and improve yields .

    • Enantioselective synthesis to explore chirality-dependent bioactivity.

  • Biological Screening:

    • Broad-spectrum assays against kinase panels, cancer cell lines, and microbial pathogens .

    • Mechanistic studies using CRISPR-edited cell lines to validate target engagement .

  • Formulation Development:

    • Nanoencapsulation to address solubility limitations.

    • Prodrug strategies (e.g., phosphate esters) for enhanced oral bioavailability .

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